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molecular formula C11H13NO2 B8724008 Ethyl 6-(prop-1-en-2-yl)picolinate

Ethyl 6-(prop-1-en-2-yl)picolinate

Cat. No. B8724008
M. Wt: 191.23 g/mol
InChI Key: RXBWYMFMEWFCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174981B2

Procedure details

A first flask was charged with 1,4-dioxane/H2O (50 mL/10 mL). The flask was cooled to 0° C. and vacuum was applied for 20 minutes. A second flask was charged with ethyl 6-chloropicolinate (4.200 g, 22.63 mmol), potassium trifluoro(prop-1-en-2-yl)borate (4.353 g, 29.42 mmol), potassium carbonate (4.378 g, 31.68 mmol), diacetoxypalladium (0.1524 g, 0.6789 mmol) and sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate (0.6959 g, 1.358 mmol). The second flask was also evacuated with vacuum and back filled with N2 for 3 times. The cold degassed dioxane/H2O was then added to the second flask, which was evacuated with vacuum and back filled with argon 5 times. The reaction mixture was heated to 80° C. for 3 hours. The reaction was cooled to ambient temperature and concentrated under reduced pressure. The residue was then diluted with EtOAc (200 mL). The organic layer was washed with saturated NaHCO3, dried (Na2SO4) and concentrated to give a quantitative yield of ethyl 6-(prop-1-en-2-yl)picolinate, which was used in the next step without further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4.353 g
Type
reactant
Reaction Step One
Quantity
4.378 g
Type
reactant
Reaction Step One
Quantity
0.6959 g
Type
reactant
Reaction Step One
Quantity
0.1524 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]=[CH:4][CH:3]=1.[B-](F)(F)(F)[C:14]([CH3:16])=[CH2:15].[K+].C(=O)([O-])[O-].[K+].[K+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=C(S([O-])(=O)=O)C=2OC)CCCCC1.[Na+]>C(O[Pd]OC(=O)C)(=O)C.O1CCOCC1.O>[CH2:15]=[C:14]([C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]=[CH:4][CH:3]=1)[CH3:16] |f:1.2,3.4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C(=O)OCC
Name
Quantity
4.353 g
Type
reactant
Smiles
[B-](C(=C)C)(F)(F)F.[K+]
Name
Quantity
4.378 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.6959 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C(=CC=C1OC)S(=O)(=O)[O-])OC)C1CCCCC1.[Na+]
Name
Quantity
0.1524 g
Type
catalyst
Smiles
C(C)(=O)O[Pd]OC(C)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The second flask was also evacuated with vacuum
ADDITION
Type
ADDITION
Details
back filled with N2 for 3 times
CUSTOM
Type
CUSTOM
Details
The cold degassed dioxane/H2O
ADDITION
Type
ADDITION
Details
was then added to the second flask, which
CUSTOM
Type
CUSTOM
Details
was evacuated with vacuum
ADDITION
Type
ADDITION
Details
back filled with argon 5 times
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was then diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C=C(C)C1=CC=CC(=N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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